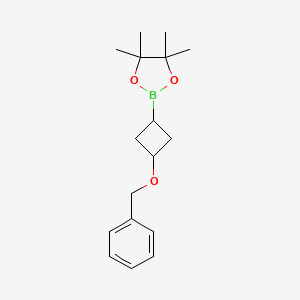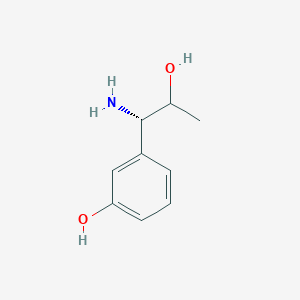
3-((1S)-1-Amino-2-hydroxypropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1S)-1-Amino-2-hydroxypropyl)phenol: is an organic compound that features both phenolic and amino alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1S)-1-Amino-2-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild conditions . This method is efficient and environmentally friendly, producing high yields of the desired phenolic compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic aromatic substitution, transition-metal catalyzed processes, and hydrolysis of diazo compounds .
Análisis De Reacciones Químicas
Types of Reactions: 3-((1S)-1-Amino-2-hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using strong oxidizing agents like Jones reagent or silver oxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Substitution: Phenols undergo electrophilic aromatic substitution reactions, such as nitration and bromination
Common Reagents and Conditions:
Oxidation: Jones reagent, silver oxide.
Reduction: Common reducing agents.
Substitution: Dilute nitric acid for nitration, bromine water for bromination.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: 2-nitrophenol, 4-nitrophenol, 2,4,6-tribromophenol.
Aplicaciones Científicas De Investigación
Chemistry: 3-((1S)-1-Amino-2-hydroxypropyl)phenol is used as a building block in organic synthesis due to its reactive phenolic and amino alcohol groups. It is involved in the synthesis of various complex molecules and polymers.
Biology and Medicine: . Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its phenolic group contributes to the stability and durability of these materials.
Mecanismo De Acción
The mechanism of action of 3-((1S)-1-Amino-2-hydroxypropyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in redox reactions, acting as an antioxidant by neutralizing free radicals . The amino alcohol group can interact with enzymes and receptors, influencing biological processes such as cell signaling and metabolism .
Comparación Con Compuestos Similares
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Hydroquinone: A phenolic compound with two hydroxyl groups in the para position.
Catechol: A phenolic compound with two hydroxyl groups in the ortho position.
Uniqueness: 3-((1S)-1-Amino-2-hydroxypropyl)phenol is unique due to the presence of both phenolic and amino alcohol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
3-[(1S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-6,9,11-12H,10H2,1H3/t6?,9-/m1/s1 |
Clave InChI |
KQFPTWJLTPOFAS-IOJJLOCKSA-N |
SMILES isomérico |
CC([C@H](C1=CC(=CC=C1)O)N)O |
SMILES canónico |
CC(C(C1=CC(=CC=C1)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-1-[2-(trifluoromethyl)phenyl]acetone](/img/structure/B13044666.png)
![4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid](/img/structure/B13044674.png)
![(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044680.png)

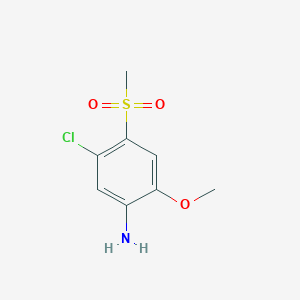
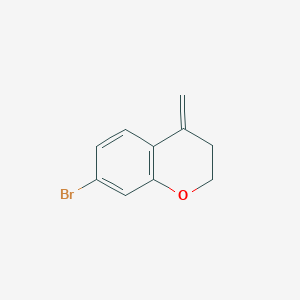
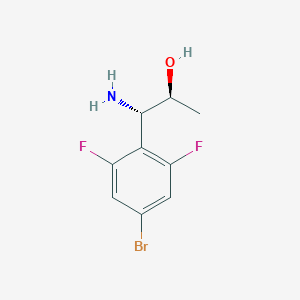
![Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
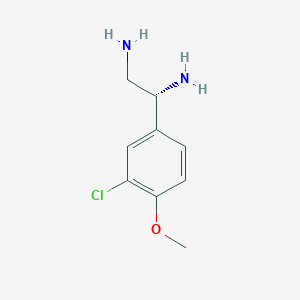


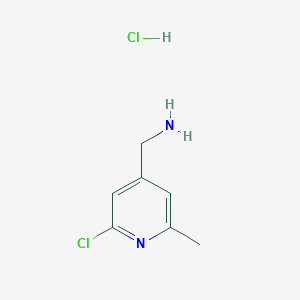
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
